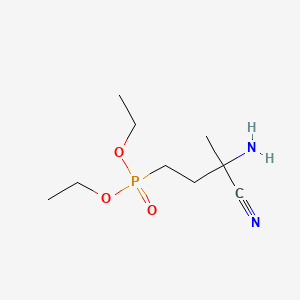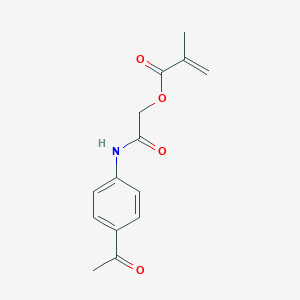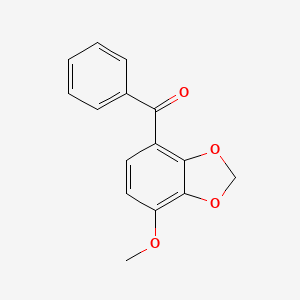![molecular formula C31H30N2 B12528862 4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) CAS No. 693224-77-0](/img/structure/B12528862.png)
4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) is a chemical compound that belongs to the class of anthracene derivatives. It is characterized by the presence of an anthracene moiety linked to two 2,6-dimethylaniline groups through a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) typically involves the reaction of anthracene-9-carbaldehyde with 2,6-dimethylaniline in the presence of a suitable catalyst. One common method involves heating a mixture of anthracene-9-carbaldehyde and 2,6-dimethylaniline in ethanol at elevated temperatures. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various halogenated or nitrated anthracene compounds .
Applications De Recherche Scientifique
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mécanisme D'action
The mechanism of action of 4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular components through its aromatic rings, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) is unique due to its specific structural configuration, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it suitable for specialized applications in materials science and electronics .
Propriétés
Numéro CAS |
693224-77-0 |
|---|---|
Formule moléculaire |
C31H30N2 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
4-[(4-amino-3,5-dimethylphenyl)-anthracen-9-ylmethyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C31H30N2/c1-18-13-24(14-19(2)30(18)32)28(25-15-20(3)31(33)21(4)16-25)29-26-11-7-5-9-22(26)17-23-10-6-8-12-27(23)29/h5-17,28H,32-33H2,1-4H3 |
Clé InChI |
RHPVCPLJLVJUKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)C)C(C2=CC(=C(C(=C2)C)N)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-](/img/structure/B12528803.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
![N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine](/img/structure/B12528807.png)


![(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine](/img/structure/B12528821.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)

![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)

![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)
